3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione
Overview
Description
3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione (AMBTD) is a heterocyclic organic compound with a molecular formula of C9H9NO2S .
Molecular Structure Analysis
The molecular weight of AMBTD is 195.24 g/mol . The InChI code for this compound is 1S/C9H9NO2S/c9-7-5-12 (10,11)8-4-2-1-3-6 (7)8/h1-5H,9H2 .Physical And Chemical Properties Analysis
Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound’s reactivity and specificity make it a valuable tool for labeling and detecting proteins, especially in the development of new diagnostic methods .
Medicinal Chemistry
In medicinal chemistry, 3-Amino-6-methyl-1λ6-benzothiophene-1,1-dione serves as a core structure for synthesizing compounds with potential therapeutic properties. Its thiophene ring is a common motif in drugs that exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer effects .
Material Science
The unique electrical properties of thiophene derivatives make them suitable for use in material science, particularly in the creation of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells .
Combinatorial Chemistry
This compound can be used to generate a diverse library of molecules in combinatorial chemistry. Researchers can rapidly synthesize and screen large numbers of derivatives for various biological activities, accelerating the drug discovery process .
Biological Studies
3-Amino-6-methyl-1λ6-benzothiophene-1,1-dione can be employed as a biochemical tool in biological studies to investigate the function of enzymes and receptors that interact with thiophene derivatives, providing insights into cellular processes .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in the quantification and identification of thiophene derivatives in complex mixtures, aiding in environmental monitoring and pharmaceutical analysis .
Agricultural Chemistry
Thiophene derivatives have been explored for their use in agricultural chemistry as pesticides and herbicides. The structural complexity of 3-Amino-6-methyl-1λ6-benzothiophene-1,1-dione allows for the synthesis of compounds that can target specific pests or weeds without affecting crops .
Chemical Education
Due to its complex structure and diverse reactivity, this compound is also valuable in chemical education, where it can be used to demonstrate various organic synthesis techniques and analytical methods to students .
Safety and Hazards
properties
IUPAC Name |
6-methyl-1,1-dioxo-1-benzothiophen-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-6-2-3-7-8(10)5-13(11,12)9(7)4-6/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFKLEUIKFRJPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CS2(=O)=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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